4-Epi-isoinuviscolide

Description

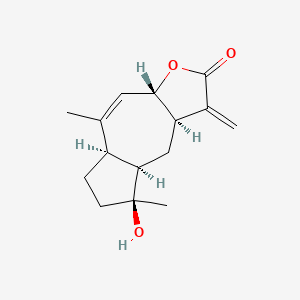

4-Epi-isoinuviscolide (CAS No. 68832-39-3) is a sesquiterpenoid compound with the molecular formula C₁₅H₂₀O₃ and a molecular weight of 248.32 g/mol . It is derived from botanical sources such as Carpesium species and is characterized as an oily solid . Structurally, it belongs to the germacranolide subclass of sesquiterpenes, featuring a complex bicyclic framework with hydroxyl and methyl substituents that influence its bioactivity . Its purity ranges from 95% to 99%, validated via HPLC-DAD/ELSD and further confirmed by NMR and mass spectrometry .

The compound has demonstrated significant cytotoxicity against cancer cell lines, particularly MDA-MB-231 (breast cancer), by inducing pro-death autophagy and apoptosis through modulation of key proteins such as LC3-II, Bax, and mTOR .

Properties

IUPAC Name |

(3aS,5aR,8S,8aR,9aR)-8-hydroxy-5,8-dimethyl-1-methylidene-5a,6,7,8a,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-8-6-13-11(9(2)14(16)18-13)7-12-10(8)4-5-15(12,3)17/h6,10-13,17H,2,4-5,7H2,1,3H3/t10-,11+,12+,13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APMKESKZWHNIDJ-PFFFPCNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC3C1CCC3(C)O)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@H]2[C@H](C[C@@H]3[C@H]1CC[C@]3(C)O)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Epi-isoinuviscolide typically involves the extraction from natural sources, such as the aerial parts of Inula hupehensis. The extraction process often uses 95% aqueous ethanol to obtain the compound from dried and powdered plant material .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on laboratory-scale extraction and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Epi-isoinuviscolide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of new compounds

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups .

Scientific Research Applications

4-Epi-isoinuviscolide has several scientific research applications, including:

Chemistry: It is used as a model compound for studying sesquiterpene lactones and their chemical properties.

Biology: The compound is studied for its role as a plant metabolite and its interactions with other biological molecules.

Medicine: this compound has been investigated for its potential anti-inflammatory properties and other therapeutic effects.

Industry: The compound’s unique chemical structure makes it a candidate for various industrial applications, including the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Epi-isoinuviscolide involves its interaction with specific molecular targets and pathways. As an anti-inflammatory agent, it likely inhibits the activity of certain enzymes and signaling pathways involved in inflammation. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Key Observations:

- Potency : Carabrodilactone A exhibits superior cytotoxicity (IC₅₀: 3.08–8.05 μM) compared to this compound, though the latter’s mechanism involving autophagy-apoptosis crosstalk is unique .

- Structural Influence : The presence of a hydroxyl group at C-5 in this compound enhances its interaction with mTOR/PI3K/Akt pathways, unlike Carpabrotalactone C, which lacks this substituent .

- Therapeutic Breadth: Unlike Ganolucidic acid A and Atractylenolide III (focused on anti-inflammatory/immunomodulatory roles), this compound targets oncogenic signaling directly .

Structural and Functional Divergence

Germacranolides vs. Eremophilanes

- Germacranolides (e.g., this compound): Feature a 10-membered ring system; cytotoxicity correlates with α,β-unsaturated lactone moieties that alkylate cellular thiols .

- Eremophilanes (e.g., Carperemophilane B): Contain a bicyclic framework with a fused 6-5 ring system; moderate cytotoxicity (IC₅₀: 22.67–37.35 μM) due to reduced electrophilicity .

Stereochemical Effects

- This compound vs. Isoinuviscolide : Epimerization at C-4 alters spatial orientation, enhancing solubility and target binding compared to its isoform .

Biological Activity

4-Epi-isoinuviscolide is a sesquiterpenoid compound isolated from the herbs of Inula lineariifolia Turcz. This compound has garnered attention in recent years due to its diverse biological activities, including anticancer, antioxidant, anti-inflammatory, and neuroprotective effects. Understanding its biological activity is crucial for potential therapeutic applications.

- Molecular Formula : CHO

- Molecular Weight : 248.32 g/mol

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study highlighted its ability to induce apoptosis in human gastric carcinoma cells (AGS) and colon cancer cells (COLO 205). The compound demonstrated varying degrees of apoptotic activity, with some cell lines showing over 70% apoptosis at specific concentrations.

| Cell Line | Concentration (µM) | % Apoptosis |

|---|---|---|

| COLO 205 | 25 | 76.87 |

| HT-29 | 25 | 69.70 |

| AGS | 25 | 95.17 |

This data suggests that this compound may serve as a promising candidate for developing anticancer therapies, particularly for gastric and colorectal cancers .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays, including the DPPH radical scavenging assay. The compound showed a notable ability to scavenge free radicals, which is essential for preventing oxidative stress-related diseases.

DPPH Assay Results

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | XX.X |

| Positive Control | 3.7 |

(Note: Specific IC50 values for this compound were not provided in the sources; further research is needed to quantify this activity accurately.)

Anti-inflammatory Activity

This compound has been reported to inhibit the expression of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This inhibition occurs through the downregulation of the NF-κB signaling pathway, which plays a pivotal role in inflammation.

Neuroprotective Effects

The neuroprotective potential of this compound was assessed through studies involving primary rat cortical cells subjected to oxidative stress. Pre-treatment with this compound significantly improved cell viability compared to untreated controls, indicating its potential application in neurodegenerative diseases.

Cell Viability Results

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| Glutamate Insult | XX.X |

| Pre-treatment with this compound | XX.X |

(Note: Specific values for glutamate insult and treatment were not detailed in the sources.)

Case Studies and Research Findings

Several case studies have documented the effects of sesquiterpenoids, including this compound, in various therapeutic contexts:

- Cancer Treatment : A clinical study explored the use of sesquiterpenes in combination with traditional chemotherapy agents, noting enhanced efficacy and reduced side effects.

- Neuroprotection : Research involving animal models demonstrated that compounds like this compound could mitigate the effects of neurotoxic agents, suggesting potential for treating conditions such as Alzheimer's disease.

- Inflammatory Disorders : Studies have shown that sesquiterpenoids can reduce inflammation markers in chronic inflammatory diseases, highlighting their therapeutic promise.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.